{[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE
Description
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a furan ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 2-position. The ester moiety is further functionalized via a carbamoyl linkage to a 3-chloro-4-fluorobenzyl group. The bromine atom and fluorine substituent enhance electronic effects, while the carbamoyl group may participate in hydrogen bonding, influencing molecular aggregation and crystal packing .
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-10(17)9(16)5-8/h1-5H,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWMUIGSPQMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)COC(=O)C2=CC=C(O2)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the 3-chloro-4-fluorophenylmethylamine: This can be achieved by reacting 3-chloro-4-fluorobenzyl chloride with ammonia or an amine under basic conditions.
Carbamoylation: The resulting amine is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.
Esterification: The final step involves the esterification of the carbamoyl derivative with 5-bromofuran-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the furan moiety can be oxidized under strong oxidative conditions.
Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
{[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 5-bromofuran , carboxylate ester , and 3-chloro-4-fluorobenzyl groups. Below is a comparative analysis with the closely related compound 5-(4-chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS 111808-94-7) :
| Property | Target Compound | 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran |
|---|---|---|
| Molecular Formula | C₁₄H₁₀BrClFNO₃ | C₁₂H₁₁ClO₂ |
| Molar Mass (g/mol) | 398.60 | 222.67 |
| Furan Substituents | 5-Bromo, 2-carboxylate ester | 2-Methyl, 5-(4-chlorophenyl), 3-hydroxymethyl |
| Aromatic Group | 3-Chloro-4-fluorobenzyl (via carbamoyl linkage) | 4-Chlorophenyl (direct attachment to furan) |
| Key Functional Groups | Carboxylate ester, carbamoyl, halogenated benzyl | Hydroxymethyl, methyl, halogenated phenyl |
Electronic and Steric Effects
- Halogenation : The target compound’s 3-chloro-4-fluorobenzyl group introduces dual halogenation, enhancing electron-withdrawing effects compared to the single 4-chlorophenyl group in the analogue. This may increase lipophilicity and influence binding interactions in biological systems.
- Bromine vs.
Hydrogen Bonding and Crystal Packing
- The carbamoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating intermolecular interactions that influence crystallization behavior. In contrast, the hydroxymethyl group in the analogue (–CH₂OH) offers strong hydrogen-bonding capability but lacks the dual donor/acceptor profile of carbamoyl .
- Ring puckering in the furan moiety (common in non-planar heterocycles) may differ due to substituent bulk. For example, bromine’s larger atomic radius compared to methyl could induce distinct puckering amplitudes or phases, as defined by Cremer and Pople’s coordinates .
Physicochemical and Functional Differences
| Parameter | Target Compound | 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran |
|---|---|---|
| Solubility | Likely lower in water due to higher halogen content | Moderate (hydroxymethyl enhances polarity) |
| Melting Point | Expected higher (rigid carbamoyl/ester groups) | Lower (flexible hydroxymethyl) |
| Bioactivity Potential | Enhanced halogen interactions with targets | Limited to phenolic interactions |
Biological Activity
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₂BrClFNO₃
- Molecular Weight : 351.6 g/mol
- CAS Number : 2171747-65-0
Biological Activity Overview
The compound exhibits a range of biological activities, particularly focusing on its antibacterial properties. The following sections delve into specific studies and findings related to its efficacy against various microbial strains.
Antibacterial Activity
Recent studies have highlighted the antibacterial activity of compounds related to 5-bromofuran derivatives. Research indicates that these compounds can compete effectively with established antibiotics like kanamycin, demonstrating significant activity against multi-resistant strains of bacteria.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of various derivatives of 5-bromofuran against several bacterial families, including Enterobacteriaceae and Staphylococcaceae. The results indicated that the synthesized compounds showed promising inhibition rates comparable to traditional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Enterococcus faecalis | 18 | Kanamycin | 20 |
| Staphylococcus aureus | 15 | Vancomycin | 17 |
| Escherichia coli | 16 | Ampicillin | 19 |
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and protein production. These interactions may inhibit essential cellular processes, leading to cell death or growth inhibition.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and furan moieties significantly influence biological activity. For instance, the presence of halogen atoms enhances the lipophilicity and overall potency of the compound against microbial targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {[(3-chloro-4-fluorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate, and what experimental parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification of 5-bromofuran-2-carboxylic acid followed by coupling with (3-chloro-4-fluorophenyl)methylamine using carbodiimide-based reagents (e.g., DCC or EDCI) to form the carbamoyl linkage. Critical parameters include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC is essential for isolating the product from byproducts like unreacted intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Use -DEPT to resolve overlapping signals in the aromatic region; -NMR can confirm the fluorine substituent’s position.
- IR : Focus on carbonyl stretches (1650–1750 cm) to verify ester and carbamate groups.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode helps distinguish molecular ion peaks from adducts. Cross-validate with isotopic patterns (e.g., bromine’s 1:1 / ratio) .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations be integrated to resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallography : Use SHELXL for structure refinement, focusing on resolving disorder in the bromofuran moiety. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .
- DFT : Optimize the geometry at the B3LYP/6-311+G(d,p) level to compare bond lengths/angles with crystallographic data. Analyze electrostatic potential maps to predict hydrogen-bonding motifs .
Q. What strategies are effective in analyzing and reconciling contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Case Study : If NMR suggests a pure product but MS shows multiple adducts:
Re-examine purification steps (e.g., residual salts may form adducts).
Perform - HMBC to confirm the carbamoyl linkage’s integrity.
Use tandem MS (MS/MS) to fragment adducts and identify the true molecular ion .
Q. How do the electronic effects of the 5-bromofuran and 3-chloro-4-fluorophenyl groups influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The bromine and fluorine substituents reduce electron density on the furan and phenyl rings, directing electrophilic attacks to meta/para positions.
- Hydrogen Bonding : The carbamoyl NH acts as a donor, while the ester carbonyl serves as an acceptor. Graph-set analysis (e.g., Etter’s rules) can classify H-bonding patterns in crystal packing .
Critical Analysis of Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
